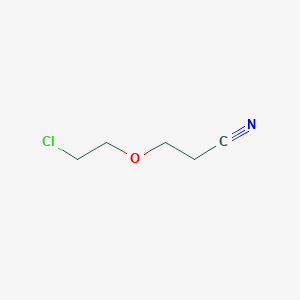

3-(2-Chloroethoxy)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chloroethoxy)propanenitrile” is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 . It is used for research purposes .

Synthesis Analysis

The synthesis of “3-(2-Chloroethoxy)propanenitrile” involves several reactions. One method involves the nucleophilic attack of cyanide ion on an alkyl halide . Another method involves the dehydration of a primary amide . The yield of the reaction varies depending on the conditions and reagents used .Molecular Structure Analysis

The molecular structure of “3-(2-Chloroethoxy)propanenitrile” consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Scientific Research Applications

Physicochemical Properties of Propanenitrile Imidazolium-based Ionic Liquids

“3-(2-Chloroethoxy)propanenitrile” has been used in the synthesis of propanenitrile imidazolium-based ionic liquids. These ionic liquids have various applications due to their controllable characteristics and non-volatility. They have been found to have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality .

Synthesis of Dual Functionalized Ionic Liquids

This compound has been used in the synthesis of imidazolium-based dual functionalized ionic liquids. The effect of the second functional group (allyl, benzyl, and hydroxyl) on the physicochemical properties of the imidazolium incorporated with nitrile group and dioctyl-sulfosuccinate (DOSS) anion has been studied .

Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

“3-(2-Chloroethoxy)propanenitrile” has been used in the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction .

properties

IUPAC Name |

3-(2-chloroethoxy)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKJOWJKHQXRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607438 |

Source

|

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)propanenitrile | |

CAS RN |

1740-67-6 |

Source

|

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)